5-Oxaspiro[2.5]octan-1-ylmethanol
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Description
“5-Oxaspiro[2.5]octan-1-ylmethanol” is a chemical compound with the molecular formula C8H14O2 . It is a type of oxaspiro compound, which means it contains a spiroatom (a single atom that is a member of two or more rings) that is an oxygen atom .
Molecular Structure Analysis
The molecular structure of “5-Oxaspiro[2.5]octan-1-ylmethanol” consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H14O2/c9-5-7-4-8(7)2-1-3-10-6-8/h7,9H,1-6H2 .Physical And Chemical Properties Analysis
The molecular weight of “5-Oxaspiro[2.5]octan-1-ylmethanol” is 142.2 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Synthesis and Drug Discovery
Research highlights the synthesis of novel thia/oxa-azaspiro[3.4]octanes, including 5-Oxaspiro[2.5]octan-1-ylmethanol derivatives, for potential drug discovery applications. These compounds are synthesized through robust and step-economic routes, indicating their potential as multifunctional, structurally diverse modules for medicinal chemistry exploration (Li, Rogers-Evans, & Carreira, 2013).
Polymerization Processes
The polymerization of related spiro compounds demonstrates the chemical's relevance in creating polymers with specific properties. For instance, the polymerization of 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one showcases living polymer characteristics, indicating a method to control polymer molecular weights through the synthesis process (Kubo, Hara, Shibayama, & Itoh, 1999).
Catalytic Oxidation
Another application is in the field of catalytic oxidation, where compounds like 5-Oxaspiro[2.5]octan-1-ylmethanol could be utilized as substrates. Efficient oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide combined with a Co species is one such reaction, illustrating the role of spiro compounds in organic synthesis and potentially green chemistry applications (Iwahama et al., 2000).
Functionalized Derivatives Synthesis
The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening represents another facet of 5-Oxaspiro[2.5]octan-1-ylmethanol applications. This highlights its use in generating bioactive compound structures, further emphasizing its importance in pharmaceutical synthesis (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Enzymatic Studies
Moreover, studies on the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, including 5-Oxaspiro[2.5]octan-1-ylmethanol, illustrate its biological relevance. This underlines the importance of stereochemistry in the biological activity of spiroepoxides and their detoxification by yeast epoxide hydrolase (Weijers, Könst, Franssen, & Sudhölter, 2007).
properties
IUPAC Name |
5-oxaspiro[2.5]octan-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-7-4-8(7)2-1-3-10-6-8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCGUEWZRXUMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2CO)COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxaspiro[2.5]octan-1-ylmethanol |
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